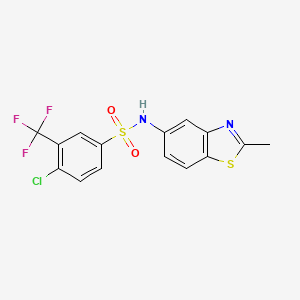

4-chloro-N-(2-methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzene-1-sulfonamide

描述

4-Chloro-N-(2-methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a benzothiazole moiety linked via a sulfonamide group to a substituted benzene ring. The molecule includes a trifluoromethyl (-CF₃) group at the 3-position and a chlorine atom at the 4-position of the benzene ring. Sulfonamide derivatives are widely studied for their pharmacological and agrochemical properties, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .

属性

IUPAC Name |

4-chloro-N-(2-methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClF3N2O2S2/c1-8-20-13-6-9(2-5-14(13)24-8)21-25(22,23)10-3-4-12(16)11(7-10)15(17,18)19/h2-7,21H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMFEHSLZPIZBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClF3N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

Introduction of Chlorine and Trifluoromethyl Groups: The chlorination and trifluoromethylation of the benzene ring can be achieved using reagents such as chlorine gas and trifluoromethyl iodide under specific conditions.

Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions.

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole moiety.

Reduction: Reduction reactions can occur at the sulfonamide group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorine and trifluoromethyl positions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

科学研究应用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

Biologically, compounds containing benzothiazole and sulfonamide moieties are often investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.

Medicine

In medicine, such compounds may be explored for their therapeutic potential in treating infections, cancer, and other diseases.

Industry

Industrially, these compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.

作用机制

The mechanism of action of 4-chloro-N-(2-methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzene-1-sulfonamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzothiazole moiety may bind to active sites, while the sulfonamide group can form hydrogen bonds, disrupting normal biological processes.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Analogues with Triazine Substituents ()

Compounds 51–55 from share a sulfonamide backbone but replace the benzothiazole group with a 1,2,4-triazine ring. Key differences include:

- Substituent Effects :

- Compound 52 (4-trifluoromethylphenyl-triazine) and the target compound both feature a -CF₃ group, which enhances lipophilicity and metabolic stability. However, the triazine ring in compound 52 may engage in hydrogen bonding less effectively than the benzothiazole group due to reduced aromatic nitrogen availability.

- Methoxy-substituted analogues (compounds 53, 54) exhibit lower melting points (255–258°C and 237–239°C, respectively) compared to trifluoromethyl-substituted compound 52 (277–279°C), suggesting that electron-withdrawing groups like -CF₃ enhance intermolecular interactions .

Analogues with Cyanophenyl Substituents ()

The compound 4-chloro-N-(5-chloro-2-cyanophenyl)-3-(trifluoromethyl)benzene-1-sulfonamide () replaces the benzothiazole group with a cyano-substituted phenyl ring. Key comparisons:

- Molecular Weight: The cyanophenyl analogue has a molecular weight of 395.19 g/mol, suggesting the target compound (with a benzothiazole group) may have a similar or slightly higher weight depending on substituents .

Thiazole-Linked Derivatives ()

describes a sulfonamide with thiazolylmethoxy substituents. While structurally distinct, this compound highlights the role of chloro and trifluoromethoxy (-OCF₃) groups:

- Solubility : The thiazolylmethoxy groups may improve water solubility compared to the target compound’s hydrophobic benzothiazole and -CF₃ groups.

生物活性

4-chloro-N-(2-methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzene-1-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial, antinociceptive, and enzyme inhibition properties.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzothiazole moiety, trifluoromethyl group, and a sulfonamide functional group. These structural features are believed to contribute to its biological activities.

Antibacterial Activity

Recent studies have shown that derivatives of benzothiazole, including compounds similar to this compound, exhibit significant antibacterial properties. For instance, compounds in this class have demonstrated potent activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Efficacy of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.008 µg/mL |

| Compound B | Escherichia coli | 0.03 µg/mL |

| Compound C | Streptococcus pneumoniae | 0.06 µg/mL |

These compounds have been reported to inhibit bacterial DNA gyrase and topoisomerase IV, with IC50 values ranging from 0.0033 to 0.046 µg/mL, indicating their potential as effective antibacterial agents .

Antinociceptive Activity

The compound has also been evaluated for its antinociceptive effects. Studies indicate that benzothiazole derivatives can act as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are implicated in pain modulation. The most potent analogs showed IC50 values of 7 nM for FAAH and 9.6 nM for sEH, demonstrating significant pain relief without the side effects typically associated with opioid analgesics .

Case Study: Pain Relief in Animal Models

In vivo studies using rat models have shown that doses of dual sEH/FAAH inhibitors alleviate acute inflammatory pain effectively. Notably, these doses did not depress voluntary locomotor behavior, suggesting a favorable safety profile compared to traditional analgesics .

Enzyme Inhibition

The compound's ability to inhibit key enzymes involved in various biochemical pathways is noteworthy. It has shown promising results in inhibiting bacterial topoisomerases, essential for DNA replication and transcription.

Table 2: Enzyme Inhibition Potency

| Enzyme | IC50 (µg/mL) |

|---|---|

| DNA Gyrase | 0.012 |

| Topoisomerase IV | 0.008 |

These findings highlight the compound's potential as a lead for developing new antibacterial agents targeting multiple pathways within bacterial cells .

常见问题

Q. What are the common synthetic routes for this sulfonamide compound?

The synthesis typically involves condensation of a sulfonyl chloride intermediate with a benzothiazole amine. For example, Lawesson’s reagent can facilitate cyclization to form the benzothiazole core, followed by oxidative chlorination to generate the sulfonyl chloride intermediate. Subsequent coupling with the appropriate amine under basic conditions (e.g., K₂CO₃ in acetonitrile) yields the target compound .

Q. Which spectroscopic techniques are critical for structural characterization?

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) confirms substituent positions and purity.

- IR spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹).

- Mass spectrometry validates molecular weight.

- X-ray crystallography resolves crystal packing and stereochemistry, as demonstrated in studies of analogous sulfonamides .

Q. What in vitro models are suitable for preliminary antitumor screening?

The NCI-60 human tumor cell line panel is widely used. Protocols involve MTT assays to measure cytotoxicity, with IC₅₀ values calculated against control compounds. Similar sulfonamide derivatives have shown activity against leukemia and breast cancer cell lines .

Q. How should this compound be handled and stored?

Store at 2–8°C under inert atmosphere (argon/nitrogen). Use PPE (gloves, goggles) due to potential toxicity. Safety data for related sulfonamides recommend avoiding aqueous environments to prevent hydrolysis .

Advanced Research Questions

Q. How can synthetic yields be optimized during sulfonamide formation?

Key factors include:

- Solvent selection : Aprotic solvents (e.g., acetonitrile) minimize side reactions.

- Catalysts : Trichloroisocyanuric acid (TCICA) enhances electrophilicity of sulfonyl chlorides.

- Temperature control : Reactions at 0–5°C reduce decomposition of trifluoromethyl groups .

Q. How can structural modifications improve biological activity?

Structure-activity relationship (SAR) studies suggest:

Q. How to resolve contradictions in biological activity data across derivatives?

Discrepancies may arise from:

- Cell line variability : Use multiple cell lines (e.g., HT-29 colon cancer vs. MCF-7 breast cancer) to assess selectivity.

- Assay conditions : Standardize protocols (e.g., serum-free media to avoid protein binding interference). Data normalization to reference compounds (e.g., cisplatin) improves comparability .

Q. What strategies mitigate side reactions during trifluoromethyl group introduction?

- Reagent choice : Stable trifluoromethylating agents (e.g., TMSCF₃) reduce radical side reactions.

- Protecting groups : Temporarily block reactive sites (e.g., amines) with tert-butoxycarbonyl (Boc) groups.

- Real-time monitoring : HPLC or TLC tracks reaction progress to optimize quenching times .

Q. How to design metabolic pathway studies for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。